((2-Chloropropoxy)methyl)benzene
CAS No.:
Cat. No.: VC17459383
Molecular Formula: C10H13ClO
Molecular Weight: 184.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13ClO |
|---|---|
| Molecular Weight | 184.66 g/mol |
| IUPAC Name | 2-chloropropoxymethylbenzene |
| Standard InChI | InChI=1S/C10H13ClO/c1-9(11)7-12-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |
| Standard InChI Key | QURCDHGRRMNDSM-UHFFFAOYSA-N |
| Canonical SMILES | CC(COCC1=CC=CC=C1)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
((2-Chloropropoxy)methyl)benzene features a benzene ring substituted with a methyl group bonded to a 2-chloropropoxy chain. The propoxy group consists of a three-carbon chain with a chlorine atom at the second position, creating a secondary alkyl chloride. This configuration imparts both hydrophobic (aromatic ring) and polar (ether and chloro groups) regions, influencing solubility and reactivity .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₃ClO | |
| Molecular Weight (g/mol) | 184.66 | |
| CAS Number | 17229-23-1 | |
| Purity | ≥95% |
Stereochemical Considerations
Synthesis and Manufacturing
Industrial-Scale Production
The synthesis of ((2-Chloropropoxy)methyl)benzene commonly employs Williamson ether synthesis, a two-step process involving:
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Alkylation of Benzyl Alcohol: Benzyl alcohol reacts with 1,2-epoxypropane to form benzyl glycidyl ether.
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Chlorination: The secondary hydroxyl group in the propoxy chain is replaced with chlorine using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) .
Alternative routes include:
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Nucleophilic Substitution: Reaction of benzyl chloride with 2-chloropropanol under basic conditions.
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Grignard Reagent Utilization: Though less common, benzylmagnesium chloride may react with 2-chloroethyl oxirane to form the target compound .
Quality Control
Industrial producers like Aromsyn Co., Ltd., implement rigorous quality assurance protocols, including:
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Gas Chromatography-Mass Spectrometry (GC-MS) for purity assessment.
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural validation .
Physicochemical Properties
Physical Properties
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Solubility: Miscible with polar aprotic solvents (e.g., dimethylformamide, tetrahydrofuran) and moderately soluble in alcohols. Limited solubility in water (<0.1 g/L at 25°C) .
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Boiling Point: Estimated 245–250°C (extrapolated from analogous compounds).
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Density: ~1.12 g/cm³ (predicted via computational models).
Chemical Reactivity
The compound exhibits dual reactivity:
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Ether Group: Participates in nucleophilic substitutions (e.g., SN2 reactions with strong bases).
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Chlorine Atom: Undergoes elimination (dehydrohalogenation) or substitution reactions under basic or nucleophilic conditions .
Applications in Research and Industry
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing:
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Antihistamines: Functionalization of the chloro group enables coupling with amine-containing pharmacophores.
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Anticancer Agents: The aromatic core facilitates π-π stacking interactions with biological targets .
Materials Science
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Polymer Modifiers: Incorporation into epoxy resins enhances thermal stability.
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Liquid Crystals: The rigid benzene ring and flexible propoxy chain contribute to mesophase formation .
Agrochemicals
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Herbicide Synthons: Chlorine substitution improves lipid solubility, aiding plant membrane penetration.
Comparative Analysis with Structural Analogs
Table 2: Functional Group Comparison
Recent Advances and Future Directions
Custom Synthesis Trends
Manufacturers now offer gram-to-kilogram-scale synthesis with tailored purity profiles (≥99% for catalytic applications) .
Emerging Applications
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